molecular formula C31H24Si B8396393 (9H-Fluoren-9-yl)(triphenyl)silane CAS No. 18857-36-8

(9H-Fluoren-9-yl)(triphenyl)silane

Cat. No. B8396393
M. Wt: 424.6 g/mol
InChI Key: WUQNPLVWBUDDKL-UHFFFAOYSA-N
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Patent
US05101059

Procedure details

To a solution of 17 g of fluorene (102.4 mmol) in 300 mL of dry ether was added 46 mL of 2.3M n-butyllithium dropwise over a period of 20 minutes. The mixture was refluxed for 3 hours, cooled in an ice bath, and treated in one portion with a solution of 24 g (81.46 mmol) of triphenylsilyl chloride in 100 mL of dry benzene. The mixture was refluxed for 24 hours, cooled to room temperature, and washed with sat'd NH4Cl (100 mL), brine (150 mL), and water (150 mL). The organic layer was dried over MgSO4 and the solvent was evaporated in vacuo to give a yellow residue which was triturated with methanol to afford 34.18 g (98.9%) of the crude silane as an off-white solid. Recrystallization from EtOAc--EtOH (4:1) gave 27.46 g (79.5%) of the pure triphenylsilane as white needles, m.p. 182°-193° C.; 1H NMR (CDCl3): δ 4.72 (s, 1H, CH), 6.82-7.90 (m, 23H, aryl).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
98.9%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.[C:19]1([Si:25](Cl)([C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CCOCC.C1C=CC=CC=1>[C:32]1([Si:25]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
46 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 hours
Duration
24 h
WASH
Type
WASH
Details
washed with sat'd NH4Cl (100 mL), brine (150 mL), and water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow residue which
CUSTOM
Type
CUSTOM
Details
was triturated with methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](C1C2=CC=CC=C2C=2C=CC=CC12)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 34.18 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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